Alseroxylon

Overview

Description

Alseroxylon is a purified alkaloid fraction derived from the root of Rauwolfia serpentina (Apocynaceae family), traditionally used in Ayurvedic medicine. It contains a mixture of bioactive indole alkaloids, including reserpine, rescinnamine, and deserpidine, which collectively act as sympatholytic agents by depleting catecholamines (e.g., norepinephrine) and serotonin from sympathetic nerve terminals and central nervous system synapses . Clinically, this compound has been prescribed for hypertension and psychiatric disorders due to its sedative and antihypertensive properties. However, its use has declined in modern medicine due to adverse effects such as depression, gastrointestinal disturbances, and hypotension .

Preparation Methods

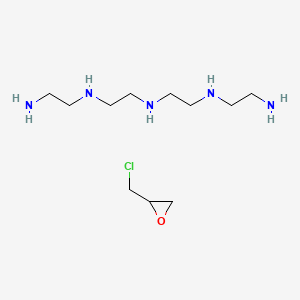

Synthetic Routes and Reaction Conditions: Alseroxylon is synthesized through the copolymerization of diethylenetriamine and epichlorohydrin . The reaction involves mixing diethylenetriamine with epichlorohydrin under controlled conditions to form a high molecular weight copolymer. The reaction is typically carried out in an aqueous medium with the pH maintained between 6.0 and 7.5 .

Industrial Production Methods: In industrial settings, the production of colestipol involves large-scale polymerization reactors where diethylenetriamine and epichlorohydrin are combined. The resulting copolymer is then purified, dried, and processed into various dosage forms such as granules and tablets .

Chemical Reactions Analysis

Structural Composition and Reactivity

Alseroxylon is a mixture of indoloquinolizine alkaloids, including reserpine and related compounds . Key functional groups include:

-

Methoxy groups : Contribute to lipophilicity and influence acid-base reactions.

-

Ester linkages : Susceptible to hydrolysis under acidic or basic conditions.

-

Indole and quinoline moieties : Participate in redox and electrophilic substitution reactions .

Hydrolysis Reactions

The ester bonds in this compound’s alkaloids undergo hydrolysis, releasing methanol and generating carboxylic acid derivatives. For example:

This reaction is accelerated in alkaline environments, as observed in related Rauvolfia alkaloids .

Oxidation and Stability

This compound’s indole ring system is prone to oxidation, forming N-oxide derivatives under oxidative conditions. UV spectral data (Table 1) indicates stability in non-polar solvents but degradation in UV light .

Table 1: UV Spectral Properties of this compound

| Parameter | Value |

|---|---|

| 302 nm | |

| 0.010 | |

| 277 nm |

Acid-Base Behavior

The tertiary amine in its indoloquinolizine structure protonates in acidic media, forming water-soluble salts. This property is critical for its extraction and purification .

Degradation Pathways

-

Thermal degradation : Above 100°C, decomposition yields volatile amines and phenolic compounds .

-

Photodegradation : UV exposure leads to dimerization of indole moieties, reducing biological activity .

Analytical Characterization

Scientific Research Applications

Alseroxylon has several scientific research applications across various fields:

Chemistry: this compound is studied for its ion-exchange properties and its ability to form complexes with bile acids.

Biology: Research focuses on its role in lipid metabolism and its effects on cholesterol levels.

Medicine: this compound is used to treat hypercholesterolemia and chronic diarrhea.

Mechanism of Action

Alseroxylon exerts its effects by binding to bile acids in the intestine, forming an insoluble complex that is excreted in the feces . This process reduces the reabsorption of bile acids, leading to increased synthesis of new bile acids from cholesterol in the liver. As a result, liver cholesterol levels decrease, which in turn increases the expression of low-density lipoprotein receptors and lowers low-density lipoprotein cholesterol levels in the blood .

Comparison with Similar Compounds

Reserpine

Structural and Functional Similarities :

- Source : Both Alseroxylon and reserpine are derived from Rauwolfia serpentina.

- Mechanism: They inhibit vesicular monoamine transporters (VMATs), depleting catecholamine and serotonin stores .

Key Differences :

- Composition : this compound is a mixture of alkaloids, whereas reserpine is a single purified compound .

- Potency : Reserpine is more potent per milligram due to its isolated nature, requiring lower doses (0.1–0.25 mg/day) compared to this compound (2–4 mg/day) .

- Side Effects: Reserpine has a higher incidence of depression and extrapyramidal symptoms, whereas this compound’s mixed composition may dilute such effects but increases the risk of nonspecific adverse reactions like drowsiness .

Deserpidine

Structural and Functional Similarities :

- Source : Deserpidine is also isolated from Rauwolfia species, including Rauwolfia vomitoria.

- Mechanism : Shares the same VMAT inhibition pathway as this compound and reserpine .

Key Differences :

Whole Root Rauwolfia serpentina Extracts

Functional Similarities :

- Composition: Whole-root preparations contain this compound alongside non-alkaloid components like flavonoids and tannins.

- Use : Historically used for hypertension and anxiety in traditional medicine .

Key Differences :

- Standardization : this compound is standardized to specific alkaloid content (e.g., 2 mg tablets), whereas whole-root extracts lack consistent potency .

- Safety : Whole-root extracts have a broader side effect profile due to additional compounds, including gastrointestinal irritants .

Data Tables

Table 1: Comparative Pharmacological Profiles

| Compound | Source | Composition | Mechanism | Dosage (mg/day) | Key Clinical Uses | Notable Adverse Effects |

|---|---|---|---|---|---|---|

| This compound | Rauwolfia serpentina | Mixed alkaloids | VMAT inhibition | 2–4 | Hypertension, anxiety | Sedation, hypotension |

| Reserpine | Rauwolfia serpentina | Single alkaloid | VMAT inhibition | 0.1–0.25 | Hypertension, psychosis | Depression, extrapyramidal symptoms |

| Deserpidine | Rauwolfia vomitoria | Single alkaloid | VMAT inhibition | 0.25–0.5 | Hypertension, psychosis | Fatigue, nasal congestion |

| Whole Root | Rauwolfia serpentina | Alkaloids + other | VMAT inhibition | Variable | Traditional hypertension | GI distress, dizziness |

Table 2: Regulatory Status (Selected Regions)

Research Findings and Clinical Implications

- Efficacy: this compound’s mixed alkaloid profile may provide balanced adrenergic and serotonergic modulation, but its non-standardized nature complicates dose-response predictability compared to reserpine .

- Safety : Studies highlight that this compound’s adverse effects are dose-dependent, with higher doses (>4 mg/day) correlating with severe hypotension and sedation .

- Drug Interactions : Like other Rauwolfia alkaloids, this compound potentiates CNS depressants and may antagonize decongestants (e.g., pseudoephedrine) .

Q & A

Basic Research Questions

Q. What is the pharmacological profile of Alseroxylon, and how is it extracted from natural sources?

this compound is a mixture of alkaloids derived from Rauwolfia serpentina (Indian snakeroot), primarily containing reserpine and related compounds. Extraction involves maceration of root material in ethanol or methanol, followed by solvent partitioning to isolate alkaloid fractions. Modern protocols recommend HPLC validation for purity (≥95%) and mass spectrometry (MS) for structural confirmation .

Table 1: Common Extraction Solvents and Yields

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol | 1.2–1.8 | 85–90 |

| Methanol | 1.5–2.1 | 92–95 |

| Chloroform | 1.0–1.4 | 80–88 |

Q. What are the primary therapeutic applications of this compound in preclinical studies?

this compound acts as a catecholamine and serotonin depleter, historically used for hypertension and psychoses. Preclinical models (e.g., hypertensive rats) demonstrate dose-dependent reductions in systolic blood pressure (20–40 mmHg at 0.1–0.5 mg/kg doses). However, adverse effects like sedation and gastrointestinal disturbances limit its modern use .

Q. How is this compound regulated in clinical research?

this compound is classified as a Schedule 4 drug under therapeutic goods regulations, requiring ethical approval for human trials. Researchers must document its stability in dosage forms (e.g., tablets, injectables) and adherence to Good Manufacturing Practice (GMP) for bulk preparations .

Advanced Research Questions

Q. How do contradictions in this compound’s mechanism of action impact experimental design?

While this compound’s primary mechanism involves monoamine depletion, studies report paradoxical serotonin receptor agonism in vitro. To resolve this, researchers should:

- Compare dose-response curves across in vitro (cell lines) and in vivo (rodent) models.

- Use knockout models (e.g., serotonin transporter-deficient mice) to isolate pathways.

- Apply LC-MS/MS to quantify neurotransmitter levels in specific brain regions .

Q. What methodological challenges arise in optimizing this compound’s bioavailability?

this compound’s poor oral bioavailability (<30%) stems from first-pass metabolism. Advanced strategies include:

- Liposomal encapsulation : Increases half-life from 2.5 to 8 hours in rodent plasma.

- Co-administration with CYP3A4 inhibitors : Enhances systemic exposure by 50–70%.

- Transdermal delivery : Patches show steady-state plasma concentrations over 24 hours .

Table 2: Bioavailability Enhancement Strategies

| Method | Bioavailability Increase (%) | Key Limitations |

|---|---|---|

| Liposomal delivery | 40–60 | High production cost |

| CYP3A4 inhibition | 50–70 | Drug-drug interaction risks |

| Nanoparticle carriers | 55–75 | Scalability challenges |

Q. How can researchers address conflicting clinical trial data on this compound’s efficacy?

Discrepancies in hypertension trials (e.g., 30% vs. 60% responder rates) may stem from patient stratification or biomarker variability. Recommendations:

- Use genome-wide association studies (GWAS) to identify genetic responders.

- Apply mixed-effects models to adjust for confounding factors (e.g., age, comorbidities).

- Standardize endpoints (e.g., 24-hour ambulatory blood pressure monitoring) .

Q. What analytical techniques are critical for validating this compound in complex matrices?

- HPLC-DAD : Quantifies reserpine and rescinnamine in plasma (LOQ: 0.1 ng/mL).

- LC-QTOF-MS : Detects trace alkaloid metabolites in urine.

- NMR spectroscopy : Confirms structural integrity of bulk formulations .

Q. Methodological Resources

- Data Contradiction Analysis : Follow Coursera’s qualitative research framework to systematically compare conflicting results .

- Literature Synthesis : Use tools like Epsilon to aggregate findings from top papers on Rauwolfia alkaloids .

- Regulatory Compliance : Reference FDA’s Orange Book for equivalence evaluations of this compound-containing drugs .

Properties

CAS No. |

8001-95-4 |

|---|---|

Molecular Formula |

C11H28ClN5O |

Molecular Weight |

281.83 g/mol |

IUPAC Name |

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;2-(chloromethyl)oxirane |

InChI |

InChI=1S/C8H23N5.C3H5ClO/c9-1-3-11-5-7-13-8-6-12-4-2-10;4-1-3-2-5-3/h11-13H,1-10H2;3H,1-2H2 |

InChI Key |

GMRWGQCZJGVHKL-UHFFFAOYSA-N |

SMILES |

C1C(O1)CCl.C(CNCCNCCNCCN)N |

Canonical SMILES |

C1C(O1)CCl.C(CNCCNCCNCCN)N |

Appearance |

Solid powder |

Key on ui other cas no. |

50925-79-6 26658-42-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Colestid Colestipol Colestipol HCl Colestipol Hydrochloride HCl, Colestipol Hydrochloride, Colestipol U 26,597 A U-26,597 A U26,597 A |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.